molecular formula CH2F2 B1196922 Difluoromethane CAS No. 75-10-5

Difluoromethane

Cat. No.: B1196922
CAS No.: 75-10-5
M. Wt: 52.023 g/mol
InChI Key: RWRIWBAIICGTTQ-UHFFFAOYSA-N
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Description

Difluoromethane, also known as methylene fluoride, is an organic compound with the chemical formula CH₂F₂. It is a colorless gas at room temperature and is slightly soluble in water. This compound is primarily used as a refrigerant and is known for its high thermal stability and low boiling point .

Mechanism of Action

Target of Action

Difluoromethane, also known as HFC-32 or Methylene Fluoride, is an organic compound of the dihalogenoalkane variety . It is primarily used in endothermic processes such as refrigeration or air conditioning . It is also used as a fire extinguishant due to its ability to undergo endothermic processes . In the context of biological systems, this compound has been found to be a reversible inhibitor of methane oxidation by Methylococcus capsulatus .

Mode of Action

It has been found to inhibit methane oxidation in methylococcus capsulatus, a methanotrophic bacterium . This suggests that this compound may interact with the enzymes involved in methane oxidation, thereby inhibiting this process.

Biochemical Pathways

This compound’s primary interaction is with the methane oxidation pathway in methanotrophic bacteria . Methanotrophs play a crucial role in the global carbon cycle by oxidizing methane, a potent greenhouse gas, to carbon dioxide. By inhibiting methane oxidation, this compound could potentially impact this important biochemical pathway.

Pharmacokinetics

The pharmacokinetics of this compound have been studied in rats. It was found that about 2.1% of inhaled this compound was absorbed and that steady-state blood levels were achieved within 2 hours and were proportional to dose . Carbon dioxide was the major metabolite of this compound at all exposure levels .

Result of Action

The primary result of this compound’s action in biological systems is the inhibition of methane oxidation in methanotrophic bacteria . This could potentially impact the global carbon cycle by reducing the conversion of methane to carbon dioxide.

Action Environment

This compound is a colorless gas that is slightly soluble in water, with a high thermal stability . It tends to enter the environment via the gas phase and accumulates there more commonly than in soils or sediments . Its action as an inhibitor of methane oxidation in methanotrophic bacteria would therefore primarily occur in environments where these bacteria are present and methane is being produced or consumed.

Biochemical Analysis

Biochemical Properties

Difluoromethane plays a role in various biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with methane monooxygenase, an enzyme involved in the oxidation of methane . This interaction is significant as it inhibits the enzyme’s activity, thereby affecting the biochemical pathways involving methane oxidation. Additionally, this compound can participate in hydrogen bonding, although it is considered a weak hydrogen bond acceptor .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It has been shown to inhibit methanotrophy, a process carried out by methane-oxidizing bacteria . This inhibition affects cellular metabolism by blocking the oxidation of methane, which is a crucial energy source for these bacteria. Furthermore, this compound can influence cell signaling pathways and gene expression by interacting with specific proteins and enzymes involved in these processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of methane monooxygenase, inhibiting its activity and preventing the oxidation of methane . This binding interaction is reversible, allowing for the restoration of enzyme activity upon removal of this compound. Additionally, this compound can affect gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been observed that this compound is relatively stable, with minimal degradation over extended periods . Its inhibitory effects on enzymes and cellular processes can diminish over time as the compound is metabolized or excreted. Long-term exposure to this compound in in vitro and in vivo studies has shown that its effects on cellular function can be reversible upon cessation of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low concentrations, this compound has minimal toxic effects . At high doses, it can cause adverse effects such as reduced breathing rate and salivation . These effects are generally reversible upon cessation of exposure. Threshold effects have been observed, indicating that there is a specific concentration above which this compound’s toxic effects become more pronounced .

Metabolic Pathways

This compound is involved in metabolic pathways that include its oxidation and subsequent excretion. The primary route of excretion is through exhalation of carbon dioxide, a metabolite of this compound . Urinary excretion of this compound and its metabolites is also observed, although to a lesser extent . The metabolic pathways involving this compound are crucial for its detoxification and removal from the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its small size and lipophilic nature . Additionally, this compound may interact with specific transporters or binding proteins that facilitate its movement within the body . Its distribution is influenced by factors such as tissue perfusion and the presence of binding sites.

Subcellular Localization

This compound’s subcellular localization can affect its activity and function. It is primarily localized in the cytoplasm, where it can interact with enzymes and other biomolecules . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . Understanding the subcellular localization of this compound is essential for elucidating its biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Difluoromethane can be synthesized through the reaction of methane with fluorine gas. The reaction is typically carried out in the presence of a catalyst such as alumina or magnesium oxide. The reaction equation is as follows: [ \text{CH}_4 + 2\text{F}_2 \rightarrow \text{CH}_2\text{F}_2 + 2\text{HF} ] This reaction is exothermic and requires specific temperature and pressure conditions to proceed efficiently .

Industrial Production Methods

Industrially, this compound is produced by reacting dichloromethane with hydrogen fluoride in the liquid phase using antimony pentachloride as a catalyst. The reaction is carried out under controlled conditions to ensure the safety and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Difluoromethane undergoes various chemical reactions, including:

    Substitution Reactions: this compound can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form difluoromethanol or other fluorinated compounds.

    Reduction Reactions: This compound can be reduced to form methane and other hydrocarbons.

Common Reagents and Conditions

Common reagents used in these reactions include halogens, hydrogen fluoride, and various catalysts such as antimony pentachloride and alumina. The reactions typically require specific temperature and pressure conditions to proceed efficiently .

Major Products Formed

The major products formed from these reactions include difluoromethanol, methane, and other fluorinated hydrocarbons .

Scientific Research Applications

Difluoromethane has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to difluoromethane include:

    Chlorothis compound (CHClF₂): Used as a refrigerant and in the production of fluoropolymers.

    Trifluoromethane (CHF₃): Used as a refrigerant and in the semiconductor industry.

    Tetrafluoromethane (CF₄): Used in plasma etching and as a refrigerant.

Uniqueness

This compound is unique due to its high thermal stability, low boiling point, and low global warming potential. These properties make it an ideal choice for use as a refrigerant and in various industrial applications .

Properties

IUPAC Name

difluoromethane
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InChI

InChI=1S/CH2F2/c2-1-3/h1H2
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InChI Key

RWRIWBAIICGTTQ-UHFFFAOYSA-N
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Canonical SMILES

C(F)F
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Molecular Formula

CH2F2
Record name DIFLUOROMETHANE
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DSSTOX Substance ID

DTXSID6029597, DTXSID901045808
Record name Difluoromethane
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Molecular Weight

52.023 g/mol
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Physical Description

Difluoromethane appears as a colorless odorless gas. Insoluble in water and has a high thermal stability. Its vapors are heavier than air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Contact with the unconfined liquid can cause frostbite. Used as a refrigerant., Gas or Vapor; Liquid, Colorless gas; [Merck Index] Colorless liquefied gas with a faint ethereal odor; [MSDSonline]
Record name DIFLUOROMETHANE
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Record name Methane, difluoro-
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Boiling Point

-51.65 °C
Record name Difluoromethane
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Solubility

In water, 0.44% at 25 °C, Soluble in ethanol
Record name Difluoromethane
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Density

0.961 at 25 °C; 1.052 at 0 °C (liquid), Density: 1.2139 g/cu cm at -52 °C, Critical density: 0.430
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Vapor Pressure

1.26X10+4 mm Hg at 25 °C
Record name Difluoromethane
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Color/Form

Colorless gas, Colorless gas at ambient conditions

CAS No.

75-10-5, 2154-59-8
Record name DIFLUOROMETHANE
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Record name Difluoromethane
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Record name Difluoromethane
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Melting Point

-136.8 °C
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Synthesis routes and methods I

Procedure details

HFC-125 that is substantially free of CFC-115 can be produced in a process comprising contacting an HFC-125 precursor and an HFC-32 precursor with HF optionally over a catalyst to produce a mixture comprising HFC-125 and HFC-32, removing impurities other than CFC-115 from the mixture by distillation or other processes, separating the CFC-115 from the mixture comprising HFC-125 and HFC-32 by azeotropically distilling the low-boiling azeotrope of CFC-115 and HFC-32 overhead in a distillation column, and, recovering a mixture of HFC-125 with HFC-32 substantially free of CFC-115 from the bottom of the distillation column.
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Synthesis routes and methods II

Procedure details

The presence of hydrogen chloride (HCl) in a HFC-125/CFC-115 containing stream further increases the difficulty of separating CFC-115 from HFC-125 compared to instances when HCl is not present. When a CFC-115/HFC-125 mixture also contains HCl, HFC-32 can be employed as an extractant in an extractive distillation that permits efficiently separating HFC-125 from CFC-115 and HCl. Extractive distillation can be employed when the components of a mixture may have differing volatilities; but, such a difference is insufficient to permit effectively separating the components by using conventional distillation. An HFC-32 extractive agent is added that causes the difference in volatilities of the components in the starting mixture to be become amplified such that the relative volatilities become sufficient to permit separation of the components in a distillation column. As previously disclosed in U.S. Pat. No. 5,421,964, which is hereby incorporated by reference, HCl can form a vapor-liquid equilibrium pinch point with HFC-125 and an azeotrope with CFC-115 that makes the separation of HFC-125 or CFC-115 from HCl by conventional distillation both inefficient and expensive. Such interactions further hinder removing CFC-115 from HFC-125 while in the presence of HCl. In accordance with the instant invention, HFC-32 can be employed as an extractant when distilling an HCl/HFC-125/CFC-115 mixture. HCl and CFC-115 are more volatile than HFC-125 when in the presence of HFC-32. Consequently, the HFC-125 can be removed in the bottoms of an extractive distillation column along with HFC-32. This aspect of the invention is shown by FIG. 3. Referring now to FIG. 3, an HFC-32 extraction agent is introduced at an upper feed point 1 of an extractive distillation column; whereas the first mixture requiring separation comprising HCl, CFC-115 and HFC-125, is introduced at a relatively lower point 2 in the column. The HFC-32 extraction agent passes downwardly through trays which are located at the center of the column and contacts a first mixture thereby forming a second mixture. While in the presence of the HFC-32, the HCl and CFC-115 become more volatile than the HFC-125, thereby allowing the HFC-125 to exit the column bottoms relatively free of HCl and CFC-115. The CFC-115 and HCl, which are exiting the top of the column 3 as column off-gas, can be condensed by using conventional reflux condensers 4. At least a portion of this condensed stream can be returned to the column as reflux, and the remainder removed as distillate 6. The HFC-125 and HFC-32 comprise a third mixture that exits from the bottom of the column 7, and can in turn can be recovered as product, or sent to yet another distillation column for separation. The specific conditions which can be used for practicing the invention depend upon a number of parameters such as the diameter of the column, feed points, number of separation stages in the column, among others. The operating pressure of the extractive distillation system may range from about 15 to 350 psia, normally about 50 to 300 psia. Typically, an increase in the HFC-32 feed rate relative to the CFC-115/HFC-125/HCl feed rate causes an increase in the purity of the separated HCl and CFC-115 relative to the HFC-125. Normally, increasing the reflux results in an decreased HFC-32 and HFC-125 in the overhead distillate. The temperature of the condenser, which is located adjacent to the top of the column, is normally sufficient to substantially condense the HCl and CFC-115.
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Synthesis routes and methods III

Procedure details

Hydrodechlorination of the chlorine-containing saturated impurities CHClF2, CCl2F2, CHClFCF3, CHF2CClF2, CCl2FCF3, CClF2CClF2, and CClF2CF3 having boiling points of -40.8° C., -29.8° C., -12° C., -10.2° C., 3.0° C., 3.6° C., and -38.7° C., respectively, gives CH2F2, CHClF2, CH2FCF3, CHF2CHF2, CHClFCF3, CHF2CClF2, and CHF2CF3 having boiling points of -51.7° C., -40.8° C., -26.5° C., -19.7° C., -12° C., -10.2° C., and -48.5° C., respectively. Further hydrodefluorination of CH2F2 and CH2FCF3 would give CH3F (HFC-41) and CH3CF3 (HFC-143a) boiling at -78.5° C. and -47.6° C., respectively.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Difluoromethane
Customer
Q & A

Q1: What are the key properties of difluoromethane that make it suitable as a refrigerant?

A1: this compound possesses several characteristics beneficial for refrigerant applications:

  • Zero Ozone Depletion Potential (ODP): Unlike chlorofluorocarbons (CFCs), this compound does not contain chlorine atoms, eliminating its potential to deplete stratospheric ozone. []
  • Thermodynamic Properties: this compound exhibits favorable thermodynamic properties, such as vapor pressure and latent heat of vaporization, making it suitable for refrigeration cycles. [, , ]
  • Energy Efficiency: Compared to some other alternatives, this compound demonstrates higher energy efficiency, potentially leading to reduced energy consumption in refrigeration systems. []

Q2: Are there any azeotropic mixtures formed with this compound that are relevant to refrigeration?

A3: Yes, this compound forms azeotropic mixtures with certain HFCs. For instance, a binary azeotrope is formed with 1,1,1,2-tetrafluoroethane (HFC-134a), which has been investigated as a potential refrigerant blend. []

Q3: What is the molecular structure of this compound?

A4: this compound has a tetrahedral molecular geometry with a central carbon atom bonded to two hydrogen atoms and two fluorine atoms. [, ]

Q4: How can spectroscopic techniques be used to characterize this compound?

A4: Various spectroscopic methods provide insights into the structure and properties of this compound:

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups and study vibrational modes of this compound. []
  • Raman Spectroscopy: This technique provides complementary information to IR spectroscopy, particularly useful for studying symmetrical molecules like this compound. []
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can determine the structure and purity of this compound, utilizing the magnetic properties of its atomic nuclei. []
  • Microwave Spectroscopy: This technique helps determine the rotational constants and structure of this compound in the gas phase. [, ]

Q5: What is known about the phase behavior of this compound?

A6: this compound exhibits complex phase behavior, particularly under high pressure. Studies have investigated its vapor-liquid equilibria, critical properties, and phase transitions in various conditions. [, , , , ]

Q6: How does the solubility of this compound vary in different solvents?

A7: The solubility of this compound is dependent on the solvent and temperature. Research indicates it has higher solubility in alcohols compared to water, with solubility decreasing as temperature rises. [] Studies on ionic liquids have also explored their potential as solvents for this compound, particularly for separation processes. []

Q7: Is this compound involved in any significant catalytic reactions?

A8: While this compound itself is not a catalyst, it is a product in several catalytic reactions. For example, it can be produced through the hydrodechlorination of dichlorothis compound (CFC-12) using palladium-gold catalysts. [] This reaction is important for converting ozone-depleting substances into less harmful compounds.

Q8: What factors influence the selectivity of catalysts used in the production of this compound?

A9: The selectivity of catalysts, like the palladium-gold catalysts used in CFC-12 hydrodechlorination, is influenced by factors such as the degree of alloying between the metals, support material, and reaction conditions. [] For instance, a higher degree of palladium-gold alloying has been shown to enhance selectivity towards this compound. []

Q9: What is the environmental impact of this compound compared to CFCs?

A10: this compound has a significantly lower environmental impact than CFCs. While it is a greenhouse gas with a global warming potential (GWP), its GWP is substantially lower than that of CFCs, making it a more environmentally friendly alternative. [, ]

Q10: Are there any efforts to develop more sustainable practices related to this compound?

A10: Yes, research is ongoing to develop more sustainable practices for this compound, including:

  • Recycling and Recovery: Implementing efficient methods to recover and recycle this compound from refrigeration systems to minimize its release into the atmosphere. []
  • Development of Alternatives: Exploring alternative refrigerants with even lower GWP than this compound to further reduce environmental impact. []

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